4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Overview
Description
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline is an organic compound that features a tetrazine ring substituted with aminophenyl groups.
Preparation Methods
The synthesis of 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the tetrazine derivative under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline involves its interaction with molecular targets through its amino and tetrazine groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as binding to proteins or nucleic acids in biological systems .
Comparison with Similar Compounds
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline can be compared with other similar compounds, such as:
4-Aminobiphenyl: Similar in having an amino group attached to a biphenyl structure, but lacks the tetrazine ring.
4-Aminophenol: Contains an amino group attached to a phenol ring, differing in the absence of the tetrazine ring.
Aniline: The simplest aromatic amine, with a single amino group attached to a benzene ring. The uniqueness of this compound lies in its tetrazine ring, which imparts distinct chemical and physical properties compared to these similar compounds.
Properties
IUPAC Name |
4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCIMKXWPQGGNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313451 | |
Record name | NSC270390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54983-19-6 | |
Record name | NSC270390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC270390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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